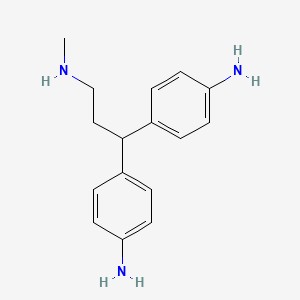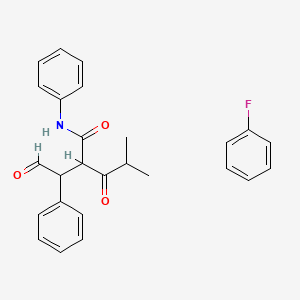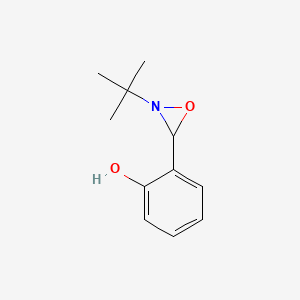
2-(2-Tert-butyloxaziridin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Tert-butyloxaziridin-3-yl)phenol is a chemical compound that features a phenol group attached to an oxaziridine ring with a tert-butyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butyloxaziridin-3-yl)phenol typically involves the reaction of phenol derivatives with oxaziridine precursors under controlled conditions. One common method includes the nucleophilic aromatic substitution of phenol with an oxaziridine compound in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
化学反応の分析
Types of Reactions
2-(2-Tert-butyloxaziridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxaziridine ring can be reduced to form amines or other reduced products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the oxaziridine ring can produce amines .
科学的研究の応用
2-(2-Tert-butyloxaziridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2-(2-Tert-butyloxaziridin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the oxaziridine ring can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Oxaziridine: A three-membered ring containing nitrogen and oxygen, similar to the oxaziridine ring in 2-(2-Tert-butyloxaziridin-3-yl)phenol.
Tert-butylphenol: A phenol derivative with a tert-butyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the combination of the phenol group, oxaziridine ring, and tert-butyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like phenol or oxaziridine alone .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-(2-tert-butyloxaziridin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(14-12)8-6-4-5-7-9(8)13/h4-7,10,13H,1-3H3 |
InChIキー |
MHDLFICLFFUOAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


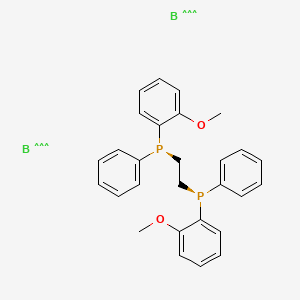



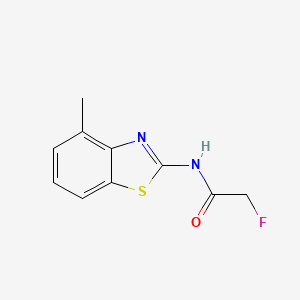
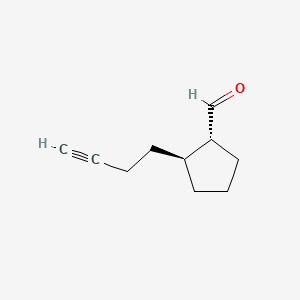
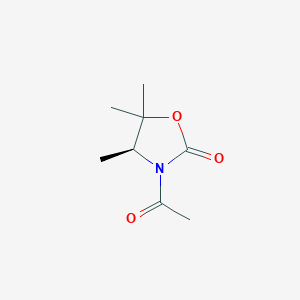

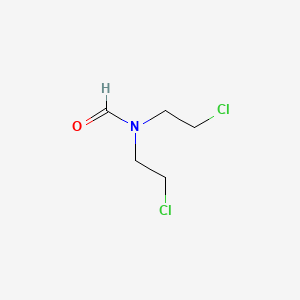

![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
